Dimethyl 5-fluoropyridine-2,3-dicarboxylate
Description
Dimethyl 5-fluoropyridine-2,3-dicarboxylate (CAS: 155702-14-0) is a fluorinated pyridine derivative featuring methyl ester groups at positions 2 and 3 and a fluorine substituent at position 5. This compound is a key intermediate in pharmaceutical and agrochemical synthesis due to its electron-deficient pyridine ring, which enhances reactivity in nucleophilic substitutions and cross-coupling reactions .
Properties
IUPAC Name |
dimethyl 5-fluoropyridine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-14-8(12)6-3-5(10)4-11-7(6)9(13)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCFMOIVNGROIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729601 | |
| Record name | Dimethyl 5-fluoropyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155702-14-0 | |
| Record name | Dimethyl 5-fluoropyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The dicarboxylic acid undergoes protonation at the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. Methanol acts as a nucleophile, displacing the hydroxyl group to form the methyl ester. The reaction is performed at reflux temperatures (60–80°C) for 6–12 hours , ensuring complete conversion. Excess methanol is used to drive the equilibrium toward ester formation.
Optimization and Challenges
Key challenges include:
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Moisture sensitivity : Water formation during esterification can hydrolyze the product, necessitating anhydrous conditions.
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Purification : The crude product is purified via recrystallization or column chromatography to achieve >95% purity. Industrial-scale processes often use continuous distillation to remove water and unreacted methanol.
Cyclization of Precursor Molecules
An alternative approach, adapted from a patent for diethyl pyridine-2,3-dicarboxylate synthesis, involves cyclizing propargylamine with dimethyl butynedioate in the presence of hydrogen peroxide.
Reaction Pathway
Conditions and Scalability
Table 2: Cyclization Method Parameters
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and environmental sustainability. A continuous flow system is employed to esterify 5-fluoropyridine-2,3-dicarboxylic acid with methanol, featuring:
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Large-scale reactors : Designed for rapid heat dissipation and mixing.
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In-line purification : Combines distillation and crystallization units to minimize waste.
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Catalyst recycling : Sulfuric acid is recovered and reused, reducing environmental impact.
Comparative Analysis of Methods
Table 3: Method Comparison
| Parameter | Esterification | Cyclization |
|---|---|---|
| Cost | Low (simple reagents) | Moderate (specialized precursors) |
| Yield | High | High |
| Scalability | Excellent | Moderate |
| Purity | >95% | Requires fluorination |
| Environmental Impact | Moderate (acid waste) | Low (H₂O₂ decomposes) |
Chemical Reactions Analysis
Types of Reactions: Dimethyl 5-fluoropyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Ester Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride in dimethylformamide.
Ester Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Ester Hydrolysis: 5-fluoropyridine-2,3-dicarboxylic acid.
Oxidation and Reduction: Altered pyridine derivatives with different oxidation states.
Scientific Research Applications
Dimethyl 5-fluoropyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of Dimethyl 5-fluoropyridine-2,3-dicarboxylate involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to specific enzymes and receptors. The ester groups facilitate its incorporation into larger molecular frameworks, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Structural and Electronic Differences
The fluorine substituent at position 5 distinguishes this compound from analogs with methyl, methoxy, bromo, or trifluoromethyl groups. Key structural variations and their implications:
Key Observations :
- Fluorine’s inductive (-I) effect enhances electrophilicity at adjacent positions, making the target compound suitable for further functionalization .
- Bromine analogs (e.g., dimethyl 5-bromopyridine-2,3-dicarboxylate) exhibit greater reactivity in substitution reactions due to Br’s polarizability and leaving-group ability .
Physical and Spectral Properties
- Melting Points : Dihydropyridine analogs (e.g., 10ab, 10ac) exhibit melting points of 134–160°C, suggesting similar thermal stability for the target .
- Spectroscopy: IR and NMR data for related compounds (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) confirm ester carbonyl stretches (~1700 cm⁻¹) and aromatic proton shifts (δ 7–8 ppm in ¹H NMR) .
Biological Activity
Dimethyl 5-fluoropyridine-2,3-dicarboxylate is a fluorinated pyridine derivative with significant potential in various biological applications. Its structure, characterized by the presence of a fluorine atom at the 5-position of the pyridine ring, enhances its reactivity and biological activity. This article reviews the compound's biological activities, mechanisms of action, and its potential applications in medicine and research.
- Molecular Formula : C₉H₈FNO₄
- Molecular Weight : 213.16 g/mol
- Structure : The compound features two ester groups attached to a pyridine ring, which can undergo various chemical reactions such as nucleophilic substitution and hydrolysis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom increases the compound's binding affinity to enzymes and receptors, allowing it to influence various biochemical pathways. The ester groups facilitate its incorporation into larger molecular frameworks, which can alter cellular processes.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of derivatives related to this compound:
- Inhibition of Gram-positive Bacteria : Compounds derived from this structure have shown significant inhibitory effects against strains such as Staphylococcus aureus and Streptococcus pneumoniae. For example, one derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 0.25 µg/mL, outperforming standard antibiotics like linezolid .
- Biofilm Formation : These compounds not only inhibit bacterial growth but also demonstrate the ability to disrupt biofilm formation, which is crucial for treating chronic infections .
Cytotoxicity
Cytotoxicity assays indicate that certain derivatives maintain a favorable safety profile. For instance, one derivative showed cytotoxic effects only at concentrations significantly higher than its MIC (256 µg/mL), suggesting a therapeutic window suitable for further development .
Comparative Analysis with Similar Compounds
This compound can be compared with other halogenated pyridine derivatives to elucidate its unique properties:
| Compound Name | Antibacterial Activity | Cytotoxicity Level |
|---|---|---|
| This compound | High | Moderate |
| Dimethyl 2,3-dichloropyridine-5,6-dicarboxylate | Moderate | High |
| Dimethyl 2,3-dibromopyridine-5,6-dicarboxylate | Low | Low |
This table illustrates that this compound exhibits superior antibacterial activity while maintaining lower cytotoxicity compared to its chlorinated and brominated analogs.
Case Studies and Research Findings
- Optimization Studies : Recent optimization studies on related compounds have demonstrated that structural modifications can significantly enhance antibacterial efficacy. The introduction of different substituents on the pyridine ring has been shown to affect both activity and selectivity against various bacterial strains .
- Molecular Docking Studies : Computational studies have predicted binding modes between these compounds and their biological targets. Such insights are valuable for guiding further synthesis and optimization efforts aimed at developing new antibacterial agents .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Dimethyl 5-fluoropyridine-2,3-dicarboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via esterification of pyridine dicarboxylic acid precursors or through palladium-catalyzed cross-coupling reactions. For example, fluorinated pyridine derivatives often require controlled temperature (e.g., 90–105°C) and inert atmospheres to minimize side reactions. Catalytic systems like Pd(PPh₃)₄ with K₂CO₃ in toluene/EtOH/H₂O mixtures are effective for introducing aromatic substituents . Optimizing stoichiometry of fluorinating agents and reaction time is critical for yield improvement.
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for structural elucidation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to analogous pyridine dicarboxylates (e.g., diethyl 2,6-dimethyl-4-aryl derivatives show characteristic methyl ester signals at δ 3.6–3.8 ppm) .
- IR : Confirm ester carbonyl stretches (~1700–1750 cm⁻¹) and fluorine-induced electronic effects on pyridine ring vibrations .
- HRMS : Use high-resolution mass spectrometry to validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error for precise formula confirmation .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the introduction of fluorine substituents in pyridine dicarboxylate synthesis?
- Methodological Answer : Fluorine’s high electronegativity can lead to undesired regioselectivity. Use protective groups (e.g., tert-butyl) on pyridine nitrogen to direct fluorination. Alternatively, employ late-stage fluorination via halogen-exchange reactions with AgF or KF in polar aprotic solvents (e.g., DMF) to minimize side products . Monitor reaction progress via LC-MS to isolate intermediates.
Q. How do steric and electronic effects of the fluorine substituent influence the compound’s reactivity in subsequent derivatization reactions?
- Methodological Answer : Fluorine’s electron-withdrawing nature enhances electrophilic substitution on the pyridine ring but may hinder nucleophilic attacks. Steric effects from ortho-fluorine can reduce accessibility to the 2- and 6-positions. Computational modeling (DFT) predicts reactive sites, while X-ray crystallography (as in 3-ethyl-5-methyl analogs) validates steric constraints .
Q. What computational methods are effective in predicting the crystal packing and stability of this compound?
- Methodological Answer : Use software like Mercury (CCDC) to analyze intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) based on single-crystal X-ray data of related dihydropyridines. Molecular dynamics simulations (e.g., GROMACS) assess thermal stability under varying humidity and temperature conditions .
Q. How does the compound interact with indoor surface materials under varying environmental conditions, and what are the implications for experimental reproducibility?
- Methodological Answer : Adsorption studies on glass, stainless steel, or polymer surfaces (common in lab equipment) reveal stability trends. Use microspectroscopic imaging (e.g., AFM-IR) to detect surface degradation or contamination. Control humidity (<30% RH) and avoid UV exposure to minimize decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
